molecular formula C19H21Cl2FN2O B14012431 N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline CAS No. 1814-60-4

N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline

Cat. No.: B14012431
CAS No.: 1814-60-4
M. Wt: 383.3 g/mol
InChI Key: XELONOQWPFRWTF-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline is a synthetic organic compound with the molecular formula C18H19Cl2FN2O This compound is characterized by the presence of chloroethyl groups, an ethoxy group, and a fluorophenyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline typically involves the reaction of 2-ethoxyaniline with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with 2-chloroethyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline involves its interaction with cellular targets, leading to various biological effects. The compound can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, resulting in the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline
  • N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline
  • N,N-bis(2-chloroethyl)aniline

Uniqueness

N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline is unique due to the presence of the ethoxy group and the fluorophenyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to similar compounds .

Properties

CAS No.

1814-60-4

Molecular Formula

C19H21Cl2FN2O

Molecular Weight

383.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline

InChI

InChI=1S/C19H21Cl2FN2O/c1-2-25-19-13-15(14-23-17-6-4-16(22)5-7-17)3-8-18(19)24(11-9-20)12-10-21/h3-8,13-14H,2,9-12H2,1H3

InChI Key

XELONOQWPFRWTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)F)N(CCCl)CCCl

Origin of Product

United States

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